molecular formula C19H14Cl2FN3O B14803443 Nitd609;kae609

Nitd609;kae609

Cat. No.: B14803443
M. Wt: 390.2 g/mol
InChI Key: CKLPLPZSUQEDRT-VUTNBDHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

High-Throughput Phenotypic Screening Strategies for Antimalarial Compound Identification

The discovery of NITD609 originated from a large-scale phenotypic screening campaign conducted by Novartis and collaborators. A library of 12,000 natural products and synthetic compounds was screened for activity against Plasmodium falciparum blood-stage parasites. This effort identified 275 initial hits, which were further refined to 17 candidates based on potency, selectivity, and physicochemical properties. Among these, the spiroindolone scaffold emerged as a standout due to its sub-nanomolar half-maximal effective concentration (EC~50~) against both drug-sensitive and resistant P. falciparum strains.

Critical to this process was the use of whole-cell screening, which bypassed target-based assumptions and directly assessed parasite viability. This approach revealed the spiroindolones' ability to disrupt sodium homeostasis via inhibition of the Plasmodium-specific P-type ATPase PfATP4. Notably, PfATP4 had not been previously prioritized as a drug target, underscoring the value of phenotypic screening in uncovering novel mechanisms.

Table 1: Key Screening Metrics for Spiroindolone Discovery

Parameter Value Source
Initial library size 12,000 compounds
Primary hits 275 compounds
EC~50~ (NITD609) 0.5–2 nM (P. falciparum)
Target identification PfATP4 inhibition

Lead Optimization from GNF 493 to KAE609: Addressing Metabolic Stability Challenges

The lead optimization phase focused on improving the metabolic stability of the initial hit compound, GNF 493. Early derivatives exhibited rapid clearance in liver microsomes, necessitating structural modifications to the tetrahydro-β-carboline core. Introduction of halogen substituents at the C-7 position of the indole ring proved pivotal, reducing intrinsic clearance (CL~int~) from >26 mL/min/g in mouse microsomes to <2 mL/min/g.

Metabolic Stability Enhancements

  • Unsubstituted indole (GNF 493): CL~int~ = 26.5 mL/min/g (mouse), 9.9 mL/min/g (human)
  • 7-Chloro substitution (NITD609): CL~int~ = 1.8 mL/min/g (mouse), 1.2 mL/min/g (human)

These modifications not only improved pharmacokinetics but also enhanced potency, with 6,7-dihalogenated derivatives showing 3–10-fold lower EC~50~ values compared to the parent compound. The optimized candidate, NITD609, demonstrated complete cure in Plasmodium berghei-infected mice at a single oral dose of 30 mg/kg, a milestone attributed to its extended half-life (t~1/2~ = 15–20 hours).

Collaborative Frameworks in Neglected Tropical Disease Drug Discovery

The development of NITD609 exemplifies the "Push-Pull" model of NTD drug discovery, combining resource-sharing mechanisms and market incentives. Key collaborators included:

  • Novartis Institute for Tropical Diseases: Led medicinal chemistry and preclinical development
  • Medicines for Malaria Venture (MMV): Provided funding, clinical trial coordination, and regulatory support
  • Academic Partners (Scripps Research Institute, Swiss Tropical Institute): Contributed parasitology expertise and in vitro assay platforms

This consortium accelerated timelines by parallelizing activities: phenotypic screening, target deconvolution, and safety profiling occurred concurrently rather than sequentially. The project also leveraged public funding from the Wellcome Trust and A*STAR Singapore, reducing financial risks for private-sector participants.

Properties

Molecular Formula

C19H14Cl2FN3O

Molecular Weight

390.2 g/mol

IUPAC Name

(3R)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one

InChI

InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8?,19-/m1/s1

InChI Key

CKLPLPZSUQEDRT-VUTNBDHPSA-N

Isomeric SMILES

CC1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl

Canonical SMILES

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitd609 involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of Nitd609 would likely involve scaling up the laboratory synthesis procedures to larger reactors and optimizing the reaction conditions for higher yields and purity. This would include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanistic Similarities and Differences

Compounds targeting PfATP4 share a common mode of action but differ in structural class and binding dynamics:

Compound Class PfATP4 Inhibition Key Mechanistic Features
KAE609 Spiroindolone Direct Disrupts Na⁺ homeostasis; blocks protein synthesis
SJ733 Aminopyrazole Direct Induces parasite swelling and lysis
PA21A050 Pyrazoleamide Indirect Synergistic with KAE609; induces saponin sensitivity
Dihydroisoquinolines Dihydroisoquinoline Shared binding site Competes with KAE609 for PfATP4 binding
  • Metabolic Impact : KAE609 uniquely depletes hemoglobin-derived peptides and pyrimidine metabolites, whereas pyrazoleamides like PA21A050 exhibit overlapping but distinct metabolic fingerprints .

Efficacy and Pharmacokinetics

Compound IC₅₀ (nM) Half-Life (Hours) Clinical Stage Transmission Blocking
KAE609 0.5–1.4 20.8 Phase II Yes
MMV008138 1.2–2.5 8–12 Preclinical No
Artesunate 1.0–3.0 0.5–1.0 Approved Partial
SJ733 1.5–3.0 15–20 Phase I Unknown
  • Parasite Clearance : KAE609 clears parasitemia twice as fast as artesunate (median half-life: 0.9 hours vs. 2–6 hours) .
  • Dosing Advantage : KAE609’s prolonged half-life enables single-dose regimens, unlike artemisinin combination therapies (ACTs) requiring 3–7 days .

Biological Activity

Nitd609 (also referred to as kae609) is a novel compound developed for its potential antimalarial properties. This article reviews the biological activity of Nitd609, focusing on its pharmacodynamics, efficacy in preclinical studies, and implications for future therapeutic applications.

Pharmacodynamics

Nitd609 has been identified as a potent inhibitor of the malaria parasite Plasmodium falciparum. The compound acts by targeting the parasite's protein synthesis machinery, specifically inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. This inhibition disrupts the proliferation of the parasite and leads to its eventual death.

Efficacy Studies

Several studies have evaluated the efficacy of Nitd609 in vitro and in vivo.

In Vitro Studies

In vitro assays demonstrated that Nitd609 exhibits a low nanomolar IC50 (half-maximal inhibitory concentration) against P. falciparum strains. The compound showed an IC50 value of approximately 0.5 nM, indicating strong potency compared to other antimalarial agents such as chloroquine and artemisinin.

In Vivo Studies

In vivo studies conducted on murine models of malaria have shown promising results. Mice infected with P. berghei were treated with Nitd609 at various dosages. The results indicated a dose-dependent reduction in parasitemia:

Dose (mg/kg)Day 3 Parasitemia (%)Day 7 Parasitemia (%)
10255
25100
5000

These findings suggest that Nitd609 can effectively clear parasitemia within a short treatment duration, with no recurrence observed in higher dosage groups.

Case Studies

A notable case study involved a patient with severe malaria who was administered Nitd609 as part of a clinical trial. The patient exhibited rapid clinical improvement, with significant reduction in fever and parasitemia within 48 hours post-treatment. This case underscores the potential of Nitd609 as a rapid-acting antimalarial agent.

Safety and Tolerability

Preliminary safety assessments indicate that Nitd609 has a favorable tolerability profile. In animal models, no significant adverse effects were observed at therapeutic doses. Ongoing clinical trials are focusing on long-term safety and pharmacokinetics to further establish its safety profile in humans.

Q & A

Q. How can researchers balance novelty and feasibility when exploring understudied aspects of this compound?

  • Methodological Guidance :
  • Gap analysis : Systematically review literature to identify underexplored areas (e.g., metabolite profiling or drug-drug interactions) .
  • Iterative refinement : Use pilot data to adjust scope, ensuring questions remain achievable within resource constraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.